![molecular formula C27H24FN7O3 B10779486 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B10779486.png)
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea
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Overview
Description
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea is a useful research compound. Its molecular formula is C27H24FN7O3 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CAS No. 1163719-56-9) is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is C27H24FN7O3, with a molecular weight of 513.52 g/mol. The compound is characterized by the presence of a pyrazole ring and various functional groups that contribute to its biological activity.
Property | Value |
---|---|
CAS No. | 1163719-56-9 |
Molecular Formula | C27H24FN7O3 |
Molecular Weight | 513.52 g/mol |
Storage Conditions | Sealed in dry, store at -20°C |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated IC50 values in the range of 0.02–0.04 µM against COX-2, a target often implicated in cancer progression and inflammation .
Case Study:
A study focusing on pyrazole derivatives reported that modifications to the pyrazole structure could enhance cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. Compounds containing the pyrazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound under consideration may exhibit similar inhibitory effects, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings:
In a comparative study, several pyrazole derivatives were evaluated for their anti-inflammatory activity using an enzyme immunoassay kit. The results indicated that certain derivatives had a selectivity index superior to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity: The urea moiety may interact with active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
- Modulation of Signal Transduction Pathways: Pyrazole derivatives can influence pathways like NF-kB and MAPK, which are crucial for inflammation and cancer cell survival.
- Induction of Apoptosis: By activating pro-apoptotic signals and inhibiting anti-apoptotic factors, these compounds can lead to programmed cell death in tumor cells.
Scientific Research Applications
Structural Features
This compound is characterized by a pyrazole ring fused with a urea moiety and a pyrido[2,3-b]pyrazine derivative. The presence of a tert-butyl group enhances its lipophilicity, which can influence its biological activity. The molecular formula is C27H24FN7O3, with a molecular weight of 513.52 g/mol .
Biomedical Applications
The compound has been studied for various biomedical applications, particularly in the context of cancer therapy and anti-inflammatory properties. Below are some key findings:
Anticancer Activity
Research indicates that compounds with pyrazole cores exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Properties
The urea moiety in the compound may contribute to its anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory responses. Studies have shown that similar pyrazole derivatives can reduce inflammation in vitro and in vivo models .
Targeting Specific Pathways
The fluorinated phenyl group may enhance the selectivity of the compound towards specific cellular pathways, making it a candidate for targeted therapies in diseases where traditional treatments fail .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Pyrazolo[3,4-b]pyridines : A review highlighted over 150,000 synthesized molecules containing pyrazolo structures for therapeutic purposes, emphasizing their potential in drug development .
- High-throughput Screening for P2Y12 Antagonists : A study aimed at identifying novel reversible P2Y12 antagonists utilized similar pyrazole derivatives, demonstrating their utility in cardiovascular disease research .
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.